molecular formula C8H5ClN2OS B12074396 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

Cat. No.: B12074396
M. Wt: 212.66 g/mol
InChI Key: NQYWTBZSDNPDLQ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced thiadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl)thiourea: Another compound with a 2-chlorophenyl group, used as an herbicide.

    (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile: A compound with similar structural features, used in medicinal chemistry.

Uniqueness

3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

3-(2-chlorophenyl)-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

InChI Key

NQYWTBZSDNPDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=O)N2)Cl

Origin of Product

United States

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